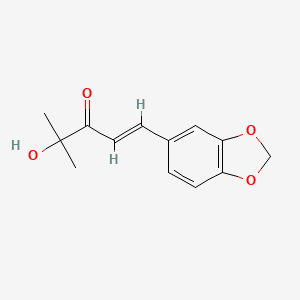

1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one, also known as piperonyl butoxide (PBO), is a widely used organic compound in the field of biochemistry and pharmacology. It is a colorless to yellowish liquid with a distinctive odor, and it is soluble in most organic solvents. PBO is commonly used as a synergist in insecticides, where it enhances the effectiveness of the active ingredient by inhibiting the breakdown of the insecticide by the insect's metabolic enzymes.

Mechanism of Action

The mechanism of action of PBO involves the inhibition of cytochrome P450 enzymes in insects, which are responsible for the detoxification and breakdown of insecticides. PBO binds to the active site of cytochrome P450 enzymes, preventing the insect from metabolizing the insecticide and allowing it to accumulate to toxic levels. This results in increased toxicity and faster knockdown of insects.

Biochemical and Physiological Effects

PBO has been shown to have low toxicity to mammals and birds, and it is rapidly metabolized and excreted from the body. However, studies have shown that PBO can have toxic effects on aquatic organisms, particularly fish, at high concentrations. PBO has also been shown to have endocrine-disrupting effects in some species, although the significance of these effects on human health is still unclear.

Advantages and Limitations for Lab Experiments

PBO is a valuable tool in the study of insecticide resistance and the development of new insecticides. Its synergistic effects with pyrethroids allow for the development of more effective insecticides, while its low toxicity to mammals and birds make it a safer alternative to other synergists. However, the use of PBO in lab experiments can be limited by its potential toxic effects on aquatic organisms and its endocrine-disrupting effects.

Future Directions

There are several potential future directions for research on PBO. One area of interest is the development of new synergists that are more effective and safer than PBO. Another area of interest is the study of PBO's endocrine-disrupting effects and their potential impact on human health. Additionally, there is a need for further research on the environmental effects of PBO, particularly on aquatic organisms. Finally, the development of new methods for synthesizing PBO could lead to more efficient and cost-effective production of this important compound.

Synthesis Methods

PBO is synthesized through a multi-step process, starting from safrole, which is a natural organic compound found in the essential oil of sassafras and other plants. The first step involves the oxidation of safrole to form 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-oneic acid, which is then esterified with methanol to form methyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one ketone. The final step involves the reaction of methyl this compound ketone with hydrogen peroxide in the presence of a catalyst to form PBO.

Scientific Research Applications

PBO has been extensively studied for its synergistic effects in insecticides, particularly in combination with pyrethroids, which are a class of synthetic insecticides derived from chrysanthemum flowers. PBO enhances the effectiveness of pyrethroids by inhibiting the activity of cytochrome P450 enzymes in insects, which are responsible for the breakdown of pyrethroids. This results in increased toxicity and faster knockdown of insects, making PBO a valuable tool in pest control.

properties

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methylpent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2,15)12(14)6-4-9-3-5-10-11(7-9)17-8-16-10/h3-7,15H,8H2,1-2H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZZGRDHJNKKSR-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C=CC1=CC2=C(C=C1)OCO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)

![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)

![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)

![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)

![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)

![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)

![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)

![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)

![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)